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Cat. No.: B1359151 Get Quote
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Introduction

The Z-Ala-Pro-pNA (N-carbobenzoxy-L-alanyl-L-proline p-nitroanilide) enzyme assay is a

widely used method for the detection and quantification of prolyl endopeptidase (PEP) activity.

PEP (EC 3.4.21.26) is a serine protease that specifically cleaves peptide bonds on the C-

terminal side of proline residues. This enzyme is implicated in the metabolism of various

neuropeptides and peptide hormones, making it a significant target in neuroscience and drug

development for neurological and psychiatric disorders.[1][2][3] This colorimetric assay relies

on the hydrolysis of the synthetic substrate Z-Ala-Pro-pNA by PEP, which liberates the

chromogenic compound p-nitroaniline (pNA). The rate of pNA release, measured by the

increase in absorbance at 405-410 nm, is directly proportional to the PEP enzyme activity.[4]

Principle of the Assay

The enzyme prolyl endopeptidase catalyzes the cleavage of the peptide bond between proline

and the p-nitroaniline moiety in the Z-Ala-Pro-pNA substrate. The release of free p-nitroaniline

results in a yellow-colored product that can be quantified by measuring its absorbance.
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The following table summarizes key quantitative parameters for the Z-Ala-Pro-pNA enzyme

assay.

Parameter Value Notes

Substrate

Z-Ala-Pro-pNA (N-

carbobenzoxy-L-alanyl-L-

proline p-nitroanilide)

A chromogenic substrate for

prolyl endopeptidase.

Enzyme Prolyl Endopeptidase (PEP)
Also known as prolyl

oligopeptidase.

Wavelength of Detection 405 - 410 nm
Corresponds to the maximum

absorbance of p-nitroaniline.

Molar Extinction Coefficient (ε)

of p-nitroaniline
8,800 M⁻¹cm⁻¹ at 410 nm

Can be used to calculate the

concentration of the product.

Typical Substrate

Concentration
0.1 - 2 mM

The final concentration in the

assay mixture may need

optimization.

Typical Enzyme Concentration 10 - 100 ng/mL

Dependent on the purity and

specific activity of the enzyme

preparation.

Assay Buffer
50-100 mM Phosphate Buffer

or Tris-HCl

Optimal pH is typically

between 7.0 and 8.0.

Assay Temperature 25 - 37 °C
Should be kept constant

throughout the experiment.

Michaelis Constant (Km)
Varies with enzyme source and

conditions

For a similar substrate, Z-Gly-

Pro-pNA, a Km of 0.81 mM

has been reported for

Aeromonas punctata PEP.[3]
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Z-Ala-Pro-pNA substrate

Prolyl Endopeptidase (purified or as a component of a biological sample)

Dimethyl sulfoxide (DMSO) or 40% dioxane for substrate stock solution

Assay Buffer: 100 mM Potassium Phosphate Buffer (pH 7.5)

Stop Solution: 30% (v/v) Acetic Acid

Microplate reader capable of measuring absorbance at 405 or 410 nm

96-well microplates

Standard laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation

Assay Buffer (100 mM Potassium Phosphate, pH 7.5):

Prepare solutions of 100 mM monobasic potassium phosphate (KH₂PO₄) and 100 mM

dibasic potassium phosphate (K₂HPO₄).

Mix the two solutions while monitoring the pH until a pH of 7.5 is achieved.

Store at 4°C.

Substrate Stock Solution (10 mM Z-Ala-Pro-pNA):

Dissolve the appropriate amount of Z-Ala-Pro-pNA in DMSO or 40% dioxane to make a

10 mM stock solution.[4] For example, for 1 mL of a 10 mM stock solution, dissolve 4.405

mg of Z-Ala-Pro-pNA (MW = 440.45 g/mol ) in 1 mL of solvent.

Store the stock solution in aliquots at -20°C, protected from light.

Enzyme Solution:

Prepare a stock solution of the enzyme in assay buffer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1359151?utm_src=pdf-body
https://www.benchchem.com/product/b1359151?utm_src=pdf-body
https://www.benchchem.com/product/b1359151?utm_src=pdf-body
https://www.toyobo.co.jp/seihin/xr/enzyme/enzyme_list/PSP_101/pdf/PSP_101.pdf
https://www.benchchem.com/product/b1359151?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The optimal concentration should be determined empirically, but a starting point of 1

µg/mL can be used.

Prepare fresh dilutions of the enzyme in assay buffer just before use.

Assay Procedure

Prepare the Reaction Mixture:

In each well of a 96-well microplate, add the following in order:

80 µL of Assay Buffer

10 µL of Enzyme Solution (or sample containing the enzyme)

For the blank/negative control, add 10 µL of assay buffer instead of the enzyme

solution.

Pre-incubation:

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow

the temperature to equilibrate.

Initiate the Reaction:

Add 10 µL of the 10 mM Z-Ala-Pro-pNA substrate stock solution to each well to initiate the

reaction. The final substrate concentration will be 1 mM in a total volume of 100 µL.

Kinetic Measurement:

Immediately place the microplate in a microplate reader pre-heated to the assay

temperature.

Measure the absorbance at 410 nm every minute for 15-30 minutes.

Endpoint Measurement (Alternative):
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Incubate the reaction mixture at the desired temperature for a fixed period (e.g., 30

minutes).

Stop the reaction by adding 50 µL of 30% acetic acid to each well.

Measure the absorbance at 410 nm.

Data Analysis

Calculate the Rate of Reaction:

For kinetic assays, determine the rate of change in absorbance per minute (ΔAbs/min)

from the linear portion of the absorbance versus time curve.

Subtract the rate of the blank from the rate of the samples.

Calculate Enzyme Activity:

Use the Beer-Lambert law to calculate the enzyme activity: Activity (µmol/min/mL) =

(ΔAbs/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

Where:

ΔAbs/min is the rate of absorbance change.

Total Assay Volume is 0.1 mL.

ε (molar extinction coefficient of pNA) is 8,800 M⁻¹cm⁻¹.

Path Length is typically determined by the microplate reader (often normalized to 1

cm).

Enzyme Volume is 0.01 mL.

Visualizations
Caption: Workflow for the Z-Ala-Pro-pNA enzyme assay.

Caption: Prolyl endopeptidase in neuropeptide signaling.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1359151?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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